Quisinostat is classified as a histone deacetylase inhibitor (HDAC inhibitor) and falls under the category of small molecules. It is derived from a series of synthetic modifications aimed at enhancing the selectivity and potency against specific HDAC isoforms. The compound's molecular weight is approximately 693.7 g/mol, and it is characterized by a unique chemical structure that enables its inhibitory action on histone deacetylases, crucial enzymes involved in the regulation of gene expression through chromatin remodeling .
The synthesis of quisinostat hydrochloride involves several key steps:
This multi-step synthetic route highlights the complexity involved in producing quisinostat hydrochloride, emphasizing the need for precise control over reaction conditions to achieve high yields and purity.
Quisinostat's molecular structure features a hydroxamic acid moiety that is critical for its interaction with histone deacetylases. The compound's structure can be described as follows:
Quisinostat hydrochloride primarily engages in reversible binding reactions with histone deacetylases, inhibiting their activity through competitive inhibition. Key aspects include:
The mechanism by which quisinostat exerts its effects involves several biochemical pathways:
Quisinostat hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and ensuring bioavailability.
Quisinostat hydrochloride has significant potential applications in scientific research and clinical settings:
Quisinostat hydrochloride (JNJ-26481585) is a second-generation hydroxamate-based histone deacetylase (HDAC) inhibitor exhibiting nanomolar potency against Class I HDAC isoforms (HDAC1, 2, 3, 8) while showing reduced activity against Class II enzymes. As shown in Table 1, its highest affinity is for HDAC1 (IC50 = 0.11 nM) and HDAC2 (IC50 = 0.33 nM), positioning it as a Class I-preferential inhibitor [1] [10]. This selectivity arises from structural constraints in Class II catalytic pockets that limit quisinostat binding. Notably, HDAC6 (Class IIb) remains inhibited at higher IC50 (0.46 nM), but its cytosolic localization diminishes its impact on nuclear epigenetic reprogramming compared to nuclear-localized Class I HDACs [7] [10].
Quisinostat’s exceptional potency against HDAC1/2 is attributed to three structural features:
This precision translates to prolonged pharmacodynamic effects. In glioblastoma stem cells (GSCs), a single 2-hour exposure induced histone H3 hyperacetylation persisting for 24–72 hours post-washout, demonstrating sustained target engagement [2].
Quisinostat outperforms pan-HDAC inhibitors in preclinical models due to its Class I selectivity and superior pharmacokinetics (Table 2):
Table 1: HDAC Isoform Selectivity Profile of Quisinostat
HDAC Class | Isoform | IC50 (nM) | Biological Significance |
---|---|---|---|
Class I | HDAC1 | 0.11 | Essential for glioma stem cell survival |
HDAC2 | 0.33 | Compensatory role in HDAC1 knockout | |
HDAC3 | 0.64 | Regulates DNA damage response | |
HDAC8 | >100 | Limited role in oncogenesis | |
Class IIa | HDAC4 | 0.46 | Overexpressed in HCC metastases |
Class IIb | HDAC6 | 0.37 | Modulates cytoskeletal proteins |
Class IV | HDAC11 | 0.37 | Immune regulation |
Table 2: Comparative Efficacy of HDAC Inhibitors in Cancer Models
Compound | HDAC Class Target | IC50 in HCC (nM) | Tumor Growth Inhibition (Preclinical Models) | Key Limitations |
---|---|---|---|---|
Quisinostat | I > IIb > IV | 50–100 | 76–93% in colon xenografts; 87% in liver metastases | Limited clinical data |
Vorinostat | Pan-HDAC | >1,000 | 30–40% in solid tumors | Poor BBB penetration |
Panobinostat | Pan-HDAC | 5–50 | 50–60% in hematologic models | Severe thrombocytopenia |
Quisinostat induces global histone hyperacetylation within 2 hours of treatment, with peak H3K9/K14 acetylation observed at 24 hours [1] [2]. This disrupts nucleosome compaction via two mechanisms:
In glioblastoma stem cells, this open chromatin state correlates with increased DNA damage (γH2AX foci) and cell cycle arrest [2]. Notably, quisinostat’s effect on histone H1.0—a linker histone regulating higher-order chromatin structure—further impedes cancer cell self-renewal. By reactivating H1F0 gene expression via H3K27ac enrichment at its promoter, quisinostat depletes tumor-initiating cells in breast, lung, and colon cancers [1].
Chromatin remodeling by quisinostat reverses epigenetic silencing of tumor suppressors (Table 3):
Table 3: Tumor Suppressor Genes Reactivated by Quisinostat
Gene | Function | Mechanism of Reactivation | Downstream Effects |
---|---|---|---|
H1.0 | Chromatin compaction | H3K27ac enrichment at H1F0 promoter | Loss of self-renewal in cancer stem cells |
p21Cip1 | CDK inhibitor | p53-independent promoter hyperacetylation | G0/G1 cell cycle arrest |
p53 | Pro-apoptotic factor | Acetylation at K381/382 by disrupted HDAC6 binding | Caspase-3 activation, apoptosis |
PROX1 | Homeobox transcription factor | HDAC1 inhibition reversing promoter methylation | Suppression of HCC metastasis |
In vivo, this gene reactivation translates to synergistic tumor suppression. In HCC xenografts, quisinostat combined with sorafenib elevated p21 and cleaved caspase-3 by 4.5-fold and 3.2-fold, respectively, compared to monotherapy [9]. Similarly, in estrogen receptor-negative breast cancer, H1.0 reactivation blocked tumor relapse after chemotherapy by eliminating therapy-resistant clones [1].
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